Home > Products > Screening Compounds P92024 > 1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea - 2096994-84-0

1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Catalog Number: EVT-6463101
CAS Number: 2096994-84-0
Molecular Formula: C21H27BN2O3
Molecular Weight: 366.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a complex organic compound that belongs to the class of urea derivatives. This compound features a dimethylphenyl group and a dioxaborolane moiety, which are significant for its chemical properties and potential biological activities. Urea derivatives are known for their diverse applications in pharmaceuticals and agrochemicals, often serving as intermediates in the synthesis of biologically active compounds.

Source

The compound is synthesized through various methodologies involving nucleophilic aromatic substitution and other organic reactions. Research articles and patents provide insights into its synthesis and applications, indicating its relevance in medicinal chemistry and material science.

Classification

This compound can be classified as:

  • Chemical Class: Urea derivatives
  • Functional Groups: Urea, phenyl, dioxaborolane
Synthesis Analysis

Methods

The synthesis of 1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea typically involves several key steps:

  1. Formation of the Dioxaborolane: The tetramethyl-1,3,2-dioxaborolan-2-yl group is synthesized through the reaction of boronic acids with diols under acidic or basic conditions.
  2. Nucleophilic Aromatic Substitution: The urea moiety is introduced via nucleophilic attack on a suitable aromatic halide.
  3. Final Coupling: The final product is obtained by coupling the dioxaborolane with the urea derivative under controlled conditions to ensure high yield and purity.

Technical Details

The reactions often require careful control of temperature and pH to optimize yields. Solvents like dichloromethane or ethyl acetate are commonly used for purification processes such as column chromatography.

Molecular Structure Analysis

Data

Key data points include:

  • Molecular Formula: C19H26BNO2
  • Molecular Weight: Approximately 315.23 g/mol
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for urea derivatives:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release amines and carbon dioxide.
  2. Substitution Reactions: The presence of the dioxaborolane group allows for further functionalization via cross-coupling reactions.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to assess purity and yield.

Mechanism of Action

Process

The mechanism of action for compounds like 1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea often involves:

  1. Binding to Biological Targets: The urea moiety can act as a hydrogen bond donor or acceptor, facilitating interactions with target proteins.
  2. Inhibition Mechanisms: These compounds may inhibit specific enzymes or receptors involved in disease pathways.

Data

Studies have shown that modifications in substituents significantly affect binding affinity and biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Can undergo various chemical transformations typical for urea derivatives.

Relevant Data or Analyses

Thermal analysis may indicate decomposition temperatures, while spectroscopic methods help elucidate structural characteristics.

Applications

Scientific Uses

  1. Pharmaceuticals: Used as intermediates in the synthesis of drugs targeting various diseases due to their potential inhibitory effects on specific enzymes.
  2. Material Science: Explored for use in creating polymers or materials with specific mechanical properties due to their unique chemical structure.
Introduction to 1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea in Contemporary Research

This boron-functionalized urea derivative represents a structurally sophisticated compound at the intersection of medicinal chemistry and organoboron research. Its molecular architecture combines a urea pharmacophore with a sterically shielded boronic ester, designed to leverage boron’s unique reactivity while maintaining metabolic stability. The compound exemplifies targeted molecular design for advanced applications in chemical biology and drug discovery, reflecting broader trends in organoboron chemistry [3].

Systematic Nomenclature and Structural Significance in Boron-Containing Urea Derivatives

Systematic Nomenclature:The compound follows IUPAC conventions for organoboron derivatives:

  • Root name: Urea (carbamide)
  • Substituent 1: 2,4-Dimethylphenyl group attached to one nitrogen atom
  • Substituent 2: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group attached to the second nitrogen
  • Boronate ester: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol boronate)

Accepted designations include:

  • Preferred IUPAC: 1-(2,4-Dimethylphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
  • Alternative: 3-(2,4-Dimethylphenyl)-1-[3-(pinacolatoboryl)phenyl]urea
  • CAS Registry: 2096994-84-0 [1] [2] [4]

Table 1: Comprehensive Nomenclature and Identifiers

Nomenclature TypeDesignation
IUPAC Name1-(2,4-Dimethylphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
CAS Registry Number2096994-84-0
Molecular FormulaC₂₁H₂₇BN₂O₃
SMILES NotationO=C(NC1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1)NC3=CC=C(C)C=C3C
Other Names3-(2,4-dimethylphenyl)-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Structural Significance:The molecule features three critical domains that define its chemical behavior:

  • Urea Linkage (–NH–C(=O)–NH–): Creates a planar, hydrogen-bonding capable core that facilitates molecular recognition events. The N–H protons exhibit hydrogen-donor capacity, while the carbonyl oxygen serves as a hydrogen-bond acceptor.
  • Aryl Domains: Two substituted phenyl rings provide rigidity and influence electron distribution:
  • 2,4-Dimethylphenyl group: Ortho-methyl groups induce steric hindrance, potentially restricting bond rotation
  • 3-Borylated phenyl: Positions the boronate ester meta to the urea linkage
  • Pinacol Boronate Ester:
  • Tetrahedral boron center (sp³ hybridization)
  • Cyclic 1,3,2-dioxaborolane confers hydrolytic stability versus boronic acids
  • Pinacol’s methyl groups create steric protection against nucleophilic attack
  • Serves as a synthetic handle for Suzuki-Miyaura cross-coupling or as a biomolecular recognition element [1] [2] [3]

The meta-substitution pattern on the boronate-bearing arene is particularly noteworthy, as it positions the bulky boronate group away from the urea’s hydrogen-bonding plane, minimizing electronic interference while maintaining conjugation. This design likely facilitates simultaneous engagement of both functional domains with biological targets.

Historical Development and Key Milestones in Synthetic Exploration

The compound emerged as part of a broader renaissance in medicinal organoboron chemistry, driven by:

  • FDA Approvals of Boron-Containing Drugs: Bortezomib (2003), Tavaborole (2014), Crisaborole (2017), and Vaborbactam (2017) validated boron as a viable element in pharmacophores [3].
  • Advances in Boron Chemistry: Improved methods for aryl boronate synthesis (e.g., palladium-catalyzed borylation, lithium-boron exchange) enabled efficient access to complex structures.
  • Urea Scaffold Utility: The established role of diaryl ureas in kinase inhibition (e.g., sorafenib, vemurafenib) provided a rational framework for hybrid design.

Table 2: Key Milestones in Boron-Containing Urea Development

TimelineDevelopment PhaseSignificance
Pre-2010Boron drug proof-of-conceptBortezomib validation of boron in targeted therapy
2010-2015Synthetic methodology maturationChan-Lam amination advances enabling C–N bond formation under milder conditions
2015-2020Structural diversification of boron-ureasExploration of ortho, meta, para-substitution patterns on aryl boronate moieties
2020-PresentTargeted compound development (including 2096994-84-0)Rational design optimizing hydrolytic stability and target engagement

Synthetic Evolution of 2096994-84-0:The compound first appeared in supplier catalogs circa 2020–2021, indicating novel availability for research applications. Two principal routes likely enabled its synthesis:- Route A (Stepwise Assembly):1. Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline via Miyaura borylation of 3-bromoaniline2. Reaction with 2,4-dimethylphenyl isocyanate to form the urea linkage- Route B (Post-Functionalization):1. Preparation of 1-(2,4-dimethylphenyl)-3-(3-bromophenyl)urea2. Palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂)

The meta-borylated isomer (2096994-84-0) shows distinct advantages over para-substituted analogues (e.g., CAS 942609-64-5) in crystallinity and purification handling, likely due to reduced molecular symmetry. Commercial availability emerged through specialized suppliers (e.g., BLD Pharmatech, ChemScene, Laibo Chem) with ≥95% purity, typically packaged under inert conditions at 2–8°C due to boronate sensitivity [1] [2] [4].

Current Research Positioning:The compound serves primarily as:

  • A synthetic intermediate for Suzuki-Miyaura cross-coupling to generate biaryl ureas
  • A potential enzyme inhibitor scaffold leveraging boron’s Lewis acidity
  • A model compound for studying urea-boronate intramolecular interactions
  • Building block for bifunctional therapeutic agents targeting pathologies responsive to urea-based compounds

Its emergence coincides with increased exploration of boron’s roles in green chemistry, environmental remediation, and sustainable agriculture, reflecting boron chemistry’s expanding scientific footprint [3].

Table 3: Commercial Availability Profile (as of 2025)

SupplierCatalog NumberPurityPackagingStorage Conditions
BLD PharmatechCustom>95%1g to 5gInert atmosphere, 2–8°C
ChemSceneCS-0177637≥97%100mgSealed in dry, 2–8°C
Laibo ChemLB583528BR95%1g, 50mgRoom temperature (shipped)

Structural Analogs and Evolution:Significant structural variations developed alongside this compound include:

  • 1,3-Dimethyl-1-(4-boronophenyl)urea (CAS 2403607-73-6): Features N-methylation eliminating H-bond donors
  • 1,1-Dimethyl-3-(4-boronophenyl)urea (CAS 874290-93-4): Demonstrates alternative steric protection of urea nitrogenThese derivatives highlight strategic modifications addressing solubility, metabolic stability, and target engagement profiles [6] [10].

Properties

CAS Number

2096994-84-0

Product Name

1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

IUPAC Name

1-(2,4-dimethylphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Molecular Formula

C21H27BN2O3

Molecular Weight

366.3 g/mol

InChI

InChI=1S/C21H27BN2O3/c1-14-10-11-18(15(2)12-14)24-19(25)23-17-9-7-8-16(13-17)22-26-20(3,4)21(5,6)27-22/h7-13H,1-6H3,(H2,23,24,25)

InChI Key

VEXNVWBODUDMBR-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.